

Application Notes and Protocols for Gravimetric Analysis of Calcium Using Ammonium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ammonium oxalate	
Cat. No.:	B7820676	Get Quote

FOR RESEARCH AND DEVELOPMENT USE ONLY

Abstract

This document provides a detailed methodology for the quantitative determination of calcium ions (Ca²⁺) in a sample through gravimetric analysis. The method is based on the precipitation of calcium as calcium oxalate monohydrate (CaC₂O₄·H₂O) by the addition of **ammonium oxalate** ((NH₄)₂C₂O₄). The resulting precipitate is then washed, dried, and weighed. The mass of the precipitate is used to calculate the amount of calcium in the original sample. This technique is recognized for its high precision and accuracy when executed with care.[1]

Principle

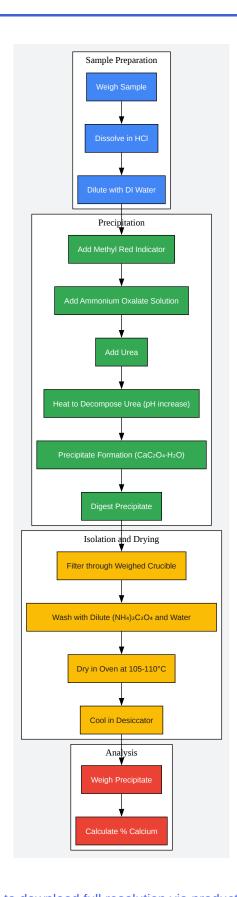
Calcium ions react with oxalate ions ($C_2O_4^{2-}$) in a controlled pH environment to form an insoluble precipitate of calcium oxalate monohydrate.[1] The chemical reaction is as follows:

$$Ca^{2+}(aq) + (NH_4)_2C_2O_4(aq) + H_2O(I) \rightarrow CaC_2O_4 \cdot H_2O(s) + 2NH_4 + (aq)[2][3]$$

The precipitation is typically carried out in a hot, acidic solution to which **ammonium oxalate** is added. The pH is then gradually increased to promote the formation of large, easily filterable crystals of the precipitate, minimizing impurities.[4][5] This is often achieved by the thermal decomposition of urea, which slowly generates ammonia and raises the pH.[4][5]

The resulting precipitate, calcium oxalate monohydrate, is of known stoichiometry, allowing for the accurate calculation of the initial calcium content based on its final weighed mass.[1]

Chemical and Physical Data


A summary of the key chemical and physical properties relevant to this analysis is provided in the table below.

Property	Value	
Molar Mass of Ca	40.08 g/mol [1]	
Molar Mass of CaC ₂ O ₄ ·H ₂ O	146.12 g/mol [1]	
Gravimetric Factor (Ca/CaC ₂ O ₄ ·H ₂ O)	0.2743[1]	
Solubility of CaC ₂ O ₄ ·H ₂ O	Varies with pH and temperature. In pure water at 25°C, it is approximately 0.0067 g/L.[6] The solubility increases in acidic conditions and decreases in the presence of a common ion (oxalate).[6][7][8] At a neutral or alkaline pH, calcium oxalate is insoluble.[7]	

Experimental Workflow Diagram

The following diagram illustrates the major steps involved in the gravimetric determination of calcium.

Click to download full resolution via product page

Caption: Experimental workflow for the gravimetric analysis of calcium.

Detailed Experimental Protocol

4.1 Reagents and Materials

- Ammonium Oxalate Solution (4% w/v): Dissolve 40 g of (NH₄)₂C₂O₄ in 1 L of deionized water.[4]
- Hydrochloric Acid (HCl): 6 M and 1:1 (v/v) solutions.
- Methyl Red Indicator: Dissolve 0.1 g of methyl red in 100 mL of ethanol.
- Urea (CO(NH2)2): Solid.
- Ammonia Solution (NH₃): 1:1 (v/v) solution.
- · Calcium-containing sample
- Deionized Water
- Gooch crucibles or sintered glass crucibles[1]
- Analytical Balance
- Drying Oven[1]
- Desiccator
- Filtration apparatus

4.2 Procedure

- Sample Preparation:
 - Accurately weigh approximately 0.3-0.4 g of the unknown sample into a 400 mL beaker.[1]
 [4]
 - Add 10 mL of deionized water and then slowly add 15 mL of 1:1 HCl to dissolve the sample.[6]

- Heat the solution gently to boiling for a few minutes to expel any carbon dioxide.[1][6]
- Allow the solution to cool and then dilute it to approximately 200 mL with deionized water.

Precipitation:

- Add 5 drops of methyl red indicator to the solution. The solution should be acidic (red).[4]
- Heat the solution to about 70-80°C.
- Slowly add, with constant stirring, approximately 20-25 mL of the 4% ammonium oxalate solution.[4][9]
- Add approximately 12-15 g of solid urea to the solution.[4][9]
- Cover the beaker with a watch glass and gently boil the solution for about 30 minutes, or until the indicator turns yellow (indicating a pH of about 5).[1][4] This slow increase in pH promotes the formation of a crystalline precipitate.
- Allow the solution to stand and cool for at least one hour to ensure complete precipitation (digestion).[1]

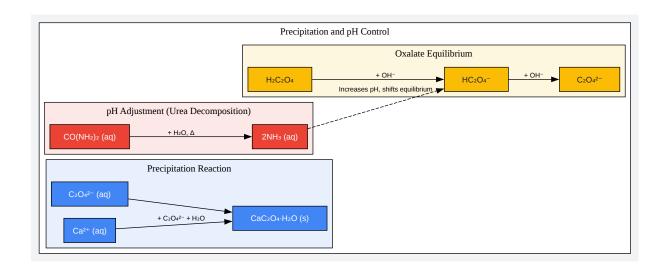
· Filtration and Washing:

- Prepare a Gooch or sintered glass crucible by drying it at 105-110°C to a constant weight.
 [1][4]
- Filter the hot supernatant liquid through the weighed crucible.
- Wash the precipitate in the beaker with several small portions of a cold, dilute (0.1%)
 ammonium oxalate solution, decanting the washings through the filter.
- Transfer the precipitate quantitatively to the crucible using a rubber policeman and more of the wash solution.
- Finally, wash the precipitate in the crucible with a few small portions of ice-cold deionized water to remove any excess ammonium oxalate.[4]

- Drying and Weighing:
 - Dry the crucible and precipitate in an oven at 105-110°C for 1-2 hours.[1][4]
 - Transfer the crucible to a desiccator to cool to room temperature.
 - Weigh the crucible and its contents accurately.
 - Repeat the drying and weighing cycles until a constant mass (to within 0.3-0.5 mg) is achieved.[4]

4.3 Calculation

The percentage of calcium in the original sample is calculated as follows:


% Calcium = [(Mass of CaC₂O₄·H₂O (g) × Gravimetric Factor) / Mass of Sample (g)] × 100

Where the Gravimetric Factor = (Molar Mass of Ca) / (Molar Mass of CaC₂O₄·H₂O) = 40.08 / 146.12 = 0.2743[1]

Chemical Reactions and Equilibria

The following diagram illustrates the key chemical reactions and equilibria involved in the precipitation process.

Click to download full resolution via product page

Caption: Key chemical reactions in the gravimetric analysis of calcium.

Interferences and Considerations

- pH Control: The pH of the solution is critical. If the pH is too low, the calcium oxalate will be soluble and precipitation will be incomplete.[7][8] If the pH is too high, other metal hydroxides may co-precipitate. The slow increase in pH via urea decomposition is ideal for forming pure, large crystals.[4]
- Co-precipitation: Cations that form insoluble oxalates (e.g., Mg²⁺, Sr²⁺, Ba²⁺) can interfere. However, magnesium oxalate is significantly more soluble than calcium oxalate, and its precipitation can be minimized by controlling the pH and not adding a large excess of the oxalate precipitant.

- Washing: The precipitate must be washed to remove soluble impurities. Washing with a
 dilute ammonium oxalate solution reduces losses due to the solubility of calcium oxalate
 (common ion effect).[6] A final wash with water removes the ammonium oxalate which
 would add to the final weight.
- Drying Temperature: The drying temperature must be carefully controlled. Drying at 105-110°C yields the stable monohydrate, CaC₂O₄·H₂O.[6][10] Higher temperatures can lead to the formation of anhydrous calcium oxalate (CaC₂O₄), calcium carbonate (CaCO₃), or calcium oxide (CaO), which would require different gravimetric factors.[6][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. staff.buffalostate.edu [staff.buffalostate.edu]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Gravimetric Analysis of Calcium Using Ammonium Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820676#using-ammonium-oxalate-for-gravimetric-analysis-of-calcium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com